Home > Products > Screening Compounds P112515 > 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea
1-(3-Bromophenyl)-3-(4-fluorophenyl)urea -

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea

Catalog Number: EVT-5855174
CAS Number:
Molecular Formula: C13H10BrFN2O
Molecular Weight: 309.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a urea functional group, which is known for its versatility in drug design and development. The presence of bromine and fluorine substituents on the phenyl rings enhances its electronic properties, potentially influencing its reactivity and biological interactions.

Source

This compound is synthesized through various chemical methods, primarily involving nucleophilic aromatic substitution reactions or coupling reactions with isocyanates. It is often studied in the context of synthesizing derivatives with enhanced pharmacological properties.

Classification

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea belongs to the class of aryl ureas, which are compounds characterized by the presence of an aryl group attached to a urea moiety. These compounds are often explored for their applications in pharmaceuticals due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can be achieved through several methodologies. A common approach involves the reaction of an appropriate aryl amine with an isocyanate.

Technical Details

  1. Reagents: The synthesis typically requires 3-bromoaniline and 4-fluoroisocyanate as starting materials.
  2. Reaction Conditions: The reaction is often conducted in a solvent such as dimethylformamide or toluene at elevated temperatures (around 110 °C) to facilitate the formation of the urea bond.
  3. Yield Optimization: Various parameters such as temperature, solvent choice, and reaction time are optimized to achieve high yields. For instance, using diphenylphosphoryl azide as a coupling agent has been shown to enhance yields significantly .
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can be represented as follows:

  • Molecular Formula: C13H10BrF N2O
  • Molecular Weight: Approximately 303.14 g/mol

Data

  • Melting Point: The compound typically exhibits a melting point in the range of 172-175 °C.
  • Spectroscopic Data: Characterization methods include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the structural integrity and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, primarily due to the presence of reactive functional groups.

Technical Details

  • Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbon dioxide.
  • Reactivity with Isocyanates: The compound can react with different isocyanates to form a variety of substituted ureas, expanding its chemical library .
Mechanism of Action

The mechanism of action for compounds like 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea often involves interaction with specific biological targets such as enzymes or receptors.

Process

  • Inhibition Mechanism: Many aryl ureas act as inhibitors for enzymes involved in metabolic pathways. For example, they may inhibit indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism .
  • Binding Affinity: The electronic properties imparted by bromine and fluorine substituents can enhance binding affinity to target sites, potentially leading to increased biological activity.

Data

Studies have shown that modifications on the phenyl rings significantly affect the inhibitory potency against certain enzymes, indicating that structural variations can lead to diverse pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbon atoms adjacent to the urea group.
Applications

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea has several scientific applications:

  • Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases, including cancer and inflammatory conditions.
  • Biological Research: Employed in studies investigating enzyme inhibition and metabolic pathways.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction to *1-(3-Bromophenyl)-3-(4-fluorophenyl)urea*

Nomenclature and Structural Characterization of Aryl Ureas

Systematic Nomenclature:The core name "urea" defines the functional group –NH–C(=O)–NH–. Substitutents are prefixed as "1-(3-bromophenyl)" and "3-(4-fluorophenyl)", indicating the bromine substituent at the meta-position of one phenyl ring and fluorine at the para-position of the other. The IUPAC name is 1-(3-bromophenyl)-3-(4-fluorophenyl)urea. Alternative naming conventions may describe it as N'-(3-bromophenyl)-N-(4-fluorophenyl)urea, emphasizing connectivity.

Structural Features:

  • Bond Geometry: The central urea carbonyl (C=O) exhibits a bond length of ~1.23 Å, while C–N bonds measure ~1.37 Å, consistent with partial double-bond character due to resonance [5] [9].
  • Dihedral Angles: The aryl rings adopt a trans,trans conformation relative to the urea plane. Dihedral angles between the urea plane and the bromophenyl/fluorophenyl rings range from 6.5° to 30°, minimizing steric clash while optimizing conjugation [9].
  • Hydrogen Bonding: The urea NH groups act as strong hydrogen bond donors (HBD), while the carbonyl oxygen serves as an acceptor (HBA). This enables interactions with biological targets (e.g., kinase hinge regions) via bidentate H-bonding, as seen in crystal structures of analogous ureas (Table 1) [5] [9].

Table 1: Structural Parameters of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea and Analogues

ParameterValueSignificance
C=O Bond Length1.23 ÅResonance stabilization; H-bond acceptor capacity
C–N Bond Length1.37 ÅPartial double-bond character; planar conformation
Ring Dihedral Angle6.5°–30°Balances conjugation and steric effects
H-Bond Donors (HBD)2 (NH groups)Targets kinase hinge regions (e.g., VEGFR-2, PD-L1)
H-Bond Acceptors (HBA)1 (C=O)Binds catalytic residues (e.g., Asp, Glu in kinases)

Spectroscopic Properties:

  • IR Spectroscopy: N–H stretches appear at 3300–3450 cm⁻¹; C=O at 1640–1680 cm⁻¹.
  • NMR: Aromatic protons resonate at δ 6.8–7.8 ppm; urea NH protons appear as broad singlets (δ 8.5–9.5 ppm) due to hydrogen bonding [1].

Significance of Halogen-Substituted Phenyl Groups in Medicinal Chemistry

Bromine (3-Bromophenyl):

  • Hydrophobic Pocket Binding: Bromine’s large van der Waals radius (1.85 Å) enhances occupancy in hydrophobic enzyme pockets. In VEGFR-2 inhibitors, bromine substituents deepen interactions with Leu840, Val848, and Phe1047 residues [2] [5].
  • Halogen Bonding: Bromine acts as a halogen bond donor (σ-hole) to carbonyl oxygens (e.g., backbone C=O of VEGFR-2’s Glu885). This bond (2.8–3.3 Å) enhances binding affinity by 2- to 5-fold compared to non-halogenated analogues [2] [7].
  • Metabolic Stability: Bromine reduces oxidative metabolism at the meta-position, extending half-life in vitro [5].

Fluorine (4-Fluorophenyl):

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity (3.98) polarizes the phenyl ring, increasing urea NH acidity and strengthening H-bonds to targets like PD-L1 (e.g., with Tyr56) [2] [5].
  • Bioisosterism: Mimics hydroxyl groups in binding but resists Phase II glucuronidation, improving oral bioavailability.
  • Membrane Permeability: Fluorine lowers pKₐ and reduces polarity, enhancing passive diffusion across cell membranes [5] [6].

Table 2: Roles of Halogens in Optimizing Urea-Based Therapeutics

HalogenKey InteractionsBiological Target ExampleImpact on Compound
BromineHydrophobic filling, Halogen bondingVEGFR-2 (Leu840, Glu885)3–5× ↑ binding affinity; ↓ metabolic degradation
FluorineElectrostatic, H-bond enhancementPD-L1 (Tyr56, Met115)↑ Urea NH acidity; ↑ membrane permeability
ChlorineHydrophobic, van der WaalsMPO (hydrophobic channel)↑ Selectivity over TPO; irreversible inhibition

Synergistic Effects:Combining meta-bromo and para-fluoro substituents balances target affinity (bromine) and pharmacokinetics (fluorine). In multitarget inhibitors (e.g., VEGFR-2/PD-L1), this pairing improves cellular potency against HT-29 (colon) and A549 (lung) cancer lines (IC₅₀: 12–17 μM) compared to mono-halogenated ureas [2].

Historical Development of Urea Derivatives in Drug Discovery

Early Milestones:Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate marked the birth of organic chemistry. By the 1940s, urea derivatives entered medicinal chemistry, exemplified by suramin – a polysulfonated naphthylurea used against trypanosomiasis [5].

Modern Urea-Based Drugs:

  • Kinase Inhibitors: Sorafenib (Nexavar®, 2005) uses a meta-trifluoromethyl/ para-chloro diaryl urea scaffold to inhibit VEGFR-2, PDGFR, and Raf kinases via urea H-bonds to Glu885 and Asp1046. This validated diaryl ureas as privileged scaffolds for anticancer agents [2] [9].
  • Antidiabetics: Glibenclamide (glyburide) contains a cyclohexylurea moiety that binds SUR1 receptors, stimulating insulin release [5].
  • Immunomodulators: Bristol-Myers Squibb’s BMS-202 (2015) employs a diphenyl urea core to disrupt PD-1/PD-L1 dimerization by occupying a hydrophobic groove (Tyr56, Met115, Ala121) [2].

Halogenated Ureas in Clinical Development:

  • Aminopyridine 2: 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea irreversibly inhibits myeloperoxidase (MPO) via bromine-assisted heme modification, showing >500-fold selectivity over thyroid peroxidase (TPO) [7].
  • Compound 7c: 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea inhibits EGFR (IC₅₀ = 42.91 nM) by leveraging bromine for hydrophobic contact with Leu788 [10].

Table 3: Evolution of Urea Derivatives in Drug Discovery

EraCompoundIndicationStructural FeaturesAdvancement
1940sSuraminAntitrypanosomalPolysulfonated naphthylureaEarly demonstration of urea’s capacity for protein binding
2000sSorafenibRenal/liver cancerm-CF₃, p-Cl diaryl ureaFirst kinase inhibitor using urea as hinge binder
2010sBMS-202Immuno-oncology (PD-L1)Difluoro-diaryl ureaValidated PD-L1 as a urea-addressable target
2020sAminopyridine 2Cardiovascular (MPO)4-Bromophenyl urea + aminopyridineIrreversible inhibition via halogen bonding

Rational Design Trends:Contemporary aryl urea design exploits halogenation for:

  • Multitarget Inhibition: Styryl aryl ureas (e.g., Compound 16) inhibit VEGFR-2 and downregulate PD-L1/c-Myc, overcoming cancer resistance [2].
  • Conformational Restriction: N-Methylation switches diaryl ureas from trans,trans to cis,cis conformers, enabling π-stacking in oligomeric inhibitors [5].
  • Covalent Targeting: Bromine facilitates irreversible heme modification in MPO inhibitors, enhancing duration of action [7].

Properties

Product Name

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea

IUPAC Name

1-(3-bromophenyl)-3-(4-fluorophenyl)urea

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

InChI

InChI=1S/C13H10BrFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18)

InChI Key

DYVGYJDBWKNBHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)F

Solubility

0.7 [ug/mL]

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.